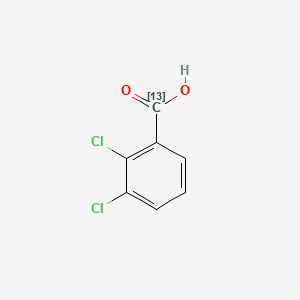

2,3-Dichlorobenzoic-7-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichlorobenzoic-7-13C, also known as 2,3-DCB-7-13C, is a derivative of 2,3-dichlorobenzoic acid (DCBA) and is a stable isotope of carbon-13. This compound has been used in a variety of scientific research applications due to its ability to form stable isotopes of carbon-13, which are essential for certain types of experiments. It is also used as a starting material for the synthesis of other compounds with carbon-13 isotopes.

Wissenschaftliche Forschungsanwendungen

Environmental Impact Assessment

Research on chlorinated compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), highlights their widespread use and environmental persistence. Studies focus on the toxicological and environmental impacts of these compounds, indicating potential areas where 2,3-Dichlorobenzoic-7-13C could be relevant for assessing environmental pollution and degradation mechanisms. The presence of chlorinated compounds in various ecosystems and their effects on non-target species underscore the importance of monitoring and managing these pollutants (Islam et al., 2017).

Analytical Chemistry and Environmental Science

The use of stable isotopes, such as 13C, in environmental science provides a tool for tracing carbon fluxes and understanding biogeochemical cycles. Techniques like isotope ratio mass spectrometry (IRMS) allow for the analysis of carbon fluxes in ecosystems, offering insights into the sources and sinks of carbon in the environment. This approach can be applied to study the degradation pathways of chlorinated compounds, including potentially 2,3-Dichlorobenzoic-7-13C, in environmental matrices (Modak, 2007).

Isotopic Labeling Studies

Isotopically labeled compounds, like 2,3-Dichlorobenzoic-7-13C, are invaluable in metabolic studies, enabling researchers to trace the metabolic pathways of chemicals through biological systems. This application is particularly relevant in medical research, where 13C-labeled compounds are used in breath tests to diagnose metabolic disorders. The specificity and safety of these tests demonstrate the potential of using 2,3-Dichlorobenzoic-7-13C in similar biomedical research contexts (Halliday & Rennie, 1982).

Wirkmechanismus

Target of Action

The primary target of 2,3-Dichlorobenzoic Acid-13C It is known to be a key intermediate for the antiepileptic drug lamotrigine .

Mode of Action

The specific mode of action of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, it likely contributes to the drug’s ability to inhibit voltage-sensitive sodium channels, which stabilizes neuronal membranes and controls the release of excitatory amino acids .

Biochemical Pathways

The exact biochemical pathways affected by 2,3-Dichlorobenzoic Acid-13C It is also an intermediate metabolite of polychlorinated biphenyls (PCBs) .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3-Dichlorobenzoic Acid-13C The metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .

Result of Action

The molecular and cellular effects of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, its incorporation into the drug molecule contributes to the overall therapeutic effect of controlling seizures .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3-Dichlorobenzoic Acid-13C Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

Eigenschaften

IUPAC Name |

2,3-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJBHRZQQDFHA-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661911 |

Source

|

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184971-82-1 |

Source

|

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)